Sitalidone

概述

描述

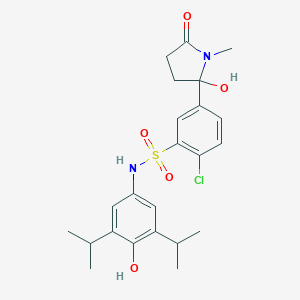

Sitalidone, also known as HOE-708, is a potent thiazide-like diuretic and antihypertensive drug. It is primarily used to manage hypertension and edema by promoting the excretion of sodium and water from the body. The molecular formula of this compound is C23H29ClN2O5S, and it has a molecular weight of 481.005 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Sitalidone involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the core structure: The initial step involves the formation of the core structure through a series of condensation and cyclization reactions.

Introduction of functional groups: Functional groups such as the sulfonamide and chlorophenyl groups are introduced through substitution reactions.

Final modifications:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch reactors: Large batch reactors are used to carry out the condensation and cyclization reactions.

Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain the final product with high purity.

化学反应分析

Types of Reactions: Sitalidone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and sulfonyl chlorides are used for substitution reactions.

Major Products:

Oxidation products: Sulfoxides and sulfones.

Reduction products: Hydroxyl derivatives.

Substitution products: Various substituted derivatives depending on the reagents used.

科学研究应用

Sitalidone has several scientific research applications, including:

Chemistry: Used as a model compound in studying the reactivity of thiazide-like diuretics.

Biology: Investigated for its effects on cellular ion transport and water balance.

Medicine: Used in clinical studies to evaluate its efficacy and safety in treating hypertension and edema.

Industry: Employed in the development of new diuretic drugs with improved efficacy and reduced side effects.

作用机制

Sitalidone exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron. This inhibition reduces sodium reabsorption, leading to increased excretion of sodium and water, thereby lowering blood pressure. The molecular targets include the sodium-chloride symporter and associated ion channels .

相似化合物的比较

Hydrochlorothiazide: Another thiazide-like diuretic with a similar mechanism of action but different chemical structure.

Chlorthalidone: A thiazide-like diuretic with a longer duration of action compared to Sitalidone.

Indapamide: A thiazide-like diuretic with additional vasodilatory effects.

Uniqueness of this compound: this compound is unique due to its potent diuretic and antihypertensive effects, as well as its specific chemical structure that allows for targeted inhibition of the sodium-chloride symporter. Its distinct molecular structure provides a balance between efficacy and safety, making it a valuable therapeutic agent in managing hypertension and edema .

生物活性

Sitalidone is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, drawing from various research findings, case studies, and data tables.

Chemical Structure and Properties

This compound belongs to a class of compounds known for their diverse biological activities. Its chemical structure is characterized by specific functional groups that contribute to its pharmacological effects. While detailed structural information is limited, it is essential to understand how its molecular configuration influences its biological interactions.

Anticancer Activity

This compound has shown promising results in various studies regarding its anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against different cancer cell lines, including breast cancer (MCF-7) and hepatocarcinoma (HepG2).

- Cytotoxicity Assays : The cytotoxicity of this compound was evaluated using the MTS cell proliferation assay. Results indicated an IC50 value of less than 30 µg/mL for both MCF-7 and HepG2 cells, suggesting potent anticancer activity .

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | < 30 |

| HepG2 | < 30 |

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. Studies suggest that it may modulate key signaling pathways associated with cancer cell survival and growth.

- Apoptosis Induction : Flow cytometry analyses have demonstrated that this compound treatment leads to increased apoptosis in treated cancer cells, as evidenced by increased Annexin V staining .

Antibacterial Activity

Despite its strong anticancer properties, this compound's antibacterial activity appears limited. In studies assessing various extracts containing this compound, no significant antibacterial effects were observed against multiple bacterial strains tested (MIC > 500 µg/mL) . This highlights the specificity of this compound's biological activity towards cancer cells rather than bacterial pathogens.

In Vivo Studies

Recent investigations have included in vivo models to further explore the therapeutic potential of this compound. For instance, a study involving animal models demonstrated that administration of this compound resulted in reduced tumor growth compared to control groups. These findings support the compound's potential as a therapeutic agent in oncology.

Clinical Implications

While preclinical studies show promise, further clinical research is necessary to establish the safety and efficacy of this compound in humans. The transition from laboratory findings to clinical applications will require rigorous testing through clinical trials.

属性

CAS 编号 |

108894-39-9 |

|---|---|

分子式 |

C23H29ClN2O5S |

分子量 |

481.0 g/mol |

IUPAC 名称 |

2-chloro-N-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-5-(2-hydroxy-1-methyl-5-oxopyrrolidin-2-yl)benzenesulfonamide |

InChI |

InChI=1S/C23H29ClN2O5S/c1-13(2)17-11-16(12-18(14(3)4)22(17)28)25-32(30,31)20-10-15(6-7-19(20)24)23(29)9-8-21(27)26(23)5/h6-7,10-14,25,28-29H,8-9H2,1-5H3 |

InChI 键 |

PGKMOQNZLQCYGZ-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)NS(=O)(=O)C2=C(C=CC(=C2)C3(CCC(=O)N3C)O)Cl |

规范 SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)NS(=O)(=O)C2=C(C=CC(=C2)C3(CCC(=O)N3C)O)Cl |

同义词 |

Sitalidone |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。